molecular formula C18H15ClN2O2 B5029317 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B5029317
M. Wt: 326.8 g/mol
InChI Key: ONJUTHIWGVUHNE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the condensation of a chlorophenyl-substituted aniline with a nitro-substituted cyclopentanone derivative in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-150°C) to facilitate cyclization.

    Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvents: Polar solvents like ethanol or acetic acid to dissolve reactants and control reaction rates.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving:

    High-pressure reactors: to maintain reaction conditions.

    Automated control systems: to monitor and adjust temperature, pressure, and reactant concentrations.

    Purification steps: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Hydroxylated derivatives: From oxidation reactions.

    Substituted quinolines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro and chlorophenyl groups enhances its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Quinoline derivatives are known for their antimalarial, antimicrobial, and anticancer activities, and this compound is no exception. Research focuses on optimizing its pharmacokinetic and pharmacodynamic properties to develop effective treatments.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorophenyl group enhances binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Nitroquinoline: Another derivative with a nitro group, used in antimicrobial research.

Uniqueness

4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to the combination of its chlorophenyl and nitro groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.

Properties

IUPAC Name

4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(21(22)23)8-9-17(16)20-18/h1-2,4-10,14-15,18,20H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJUTHIWGVUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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